molecular formula C14H20ClNO B4883506 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine

1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine

Cat. No.: B4883506
M. Wt: 253.77 g/mol
InChI Key: RMJDIRCCSOXJSA-UHFFFAOYSA-N
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Description

1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring attached to a propyl chain, which is further connected to a chlorinated methylphenoxy group. The presence of the chloro and methyl groups on the phenoxy ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine typically involves the following steps:

    Preparation of 2-chloro-5-methylphenol: This can be achieved through the chlorination of 5-methylphenol using chlorine gas in the presence of a catalyst.

    Formation of 2-chloro-5-methylphenoxypropyl bromide: The 2-chloro-5-methylphenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form the intermediate 2-chloro-5-methylphenoxypropyl bromide.

    Nucleophilic substitution reaction: The intermediate is then reacted with pyrrolidine under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The chloro group on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[3-(2-chloro-4-methylphenoxy)propyl]pyrrolidine: Similar structure with a different position of the methyl group.

    1-[3-(2-chloro-5-ethylphenoxy)propyl]pyrrolidine: Similar structure with an ethyl group instead of a methyl group.

    1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine: Similar structure with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: 1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine is unique due to the specific positioning of the chloro and methyl groups on the phenoxy ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-12-5-6-13(15)14(11-12)17-10-4-9-16-7-2-3-8-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJDIRCCSOXJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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